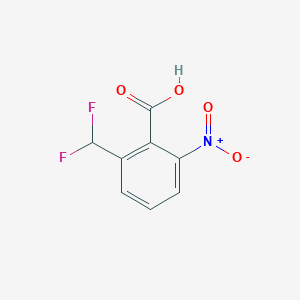

2-(Difluoromethyl)-6-nitrobenzoic acid

Description

2-(Difluoromethyl)-6-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core

Properties

IUPAC Name |

2-(difluoromethyl)-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-7(10)4-2-1-3-5(11(14)15)6(4)8(12)13/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHGRBTYACOWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 6-nitrobenzoic acid using difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of metal-based catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The difluoromethyl group can be oxidized to a carboxylic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 2-(Difluoromethyl)-6-aminobenzoic acid.

Reduction: Formation of 2-(Carboxymethyl)-6-nitrobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-6-nitrobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

- 2-(Trifluoromethyl)-6-nitrobenzoic acid

- 2-(Difluoromethyl)-4-nitrobenzoic acid

- 2-(Difluoromethyl)-6-aminobenzoic acid

Comparison: 2-(Difluoromethyl)-6-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups on the benzoic acid core. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethyl analog may exhibit different lipophilicity and metabolic stability, while the aminobenzoic acid derivative may have altered binding properties to biological targets .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)-6-nitrobenzoic acid with high purity?

- Methodological Answer : A common approach involves sequential functionalization of the benzoic acid scaffold. For example, nitration of a pre-functionalized benzoic acid derivative (e.g., 2-difluoromethylbenzoic acid) using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) can yield the nitro-substituted product. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water) is critical to achieve >95% purity. Similar methods are described for structurally related nitrobenzoic acids in synthesis protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 232.02) and fragmentation patterns, as demonstrated for fluorinated benzoic acids in NIST datasets .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ -110 to -120 ppm for CF₂H) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) resolve substitution patterns.

- Infrared Spectroscopy (IR) : Bands at ~1700 cm⁻¹ (carboxylic acid C=O) and 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) confirm functional groups .

Q. How do the solubility and stability of this compound vary under different experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and carboxylic acid groups. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts).

- Stability : The nitro group may decompose under strong reducing conditions (e.g., H₂/Pd-C), while the difluoromethyl group is stable in acidic/neutral media but hydrolyzes slowly in strong bases. Stability testing via HPLC under varying pH and temperatures (25–60°C) is recommended .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating biological activity, such as enzyme inhibition?

- Methodological Answer : The CF₂H group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing effect may also influence binding to active sites (e.g., in fungal Complex II inhibitors, as seen in structurally similar compounds like fluxapyroxad ). Computational docking studies (using software like AutoDock Vina) paired with mutagenesis can identify direct interactions (e.g., hydrogen bonding with protein residues) or conformational effects .

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound in antifungal studies?

- Methodological Answer : Discrepancies may arise from differences in target organisms (e.g., Candida vs. Aspergillus) or assay conditions. To address this:

- Comparative IC₅₀ assays : Test the compound against fungal strains with known resistance mutations (e.g., SdhB mutants).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified enzyme targets (e.g., succinate dehydrogenase) to distinguish competitive vs. non-competitive inhibition .

- Metabolomic Profiling : Track changes in tricarboxylic acid cycle intermediates to confirm target engagement .

Q. What strategies are effective for designing analogs of this compound with improved pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with a cyano or sulfonamide moiety to reduce toxicity while retaining electron-withdrawing effects.

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance oral bioavailability, with enzymatic cleavage in vivo.

- ADMET Optimization : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to balance solubility and metabolic stability. Fluorine’s role in reducing oxidative metabolism (via CYP450 inhibition) should be leveraged, as shown in fluorine-containing drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.